molecular formula C10H8Cl2N2O B8374089 5-(1-Chloroethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

5-(1-Chloroethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B8374089
M. Wt: 243.09 g/mol
InChI Key: CZOPJBHJNSGLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585881B2

Procedure details

1.80 g 3-chloro-N′-hydroxybenzenecarboximidamide and 3.7 mL DEA were dissolved under Ar in DCM (100 mL) and cooled on an ice/water bath, followed by addition of 2-chloropropanoyl chloride. After 1 h at r.t. the mixture was concentrated and the crude taken up in DMF (120 mL), followed by heating for at 120° C. for 2 h. The mixture was concentrated onto celite and purified via column chromatography (hep 100% to hep/EA=7/3) yielding the title compound (1.72 g, 67%). 1H NMR: 8.09 (t, 1 H), 7.93-8.02 (m, 1 H), 7.38-7.54 (m, 2 H), 5.22 (q, 1 H), 2.02 (d, 3 H)
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=[N:10][OH:11])[NH2:9])[CH:5]=[CH:6][CH:7]=1.[Cl:12][CH:13]([CH3:17])[C:14](Cl)=O>C(Cl)Cl>[Cl:12][CH:13]([C:17]1[O:11][N:10]=[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[N:9]=1)[CH3:14]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(N)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice/water bath
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h at r.t. the mixture was concentrated
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated onto celite
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (hep 100% to hep/EA=7/3)

Outcomes

Product
Name
Type
product
Smiles
ClC(C)C1=NC(=NO1)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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